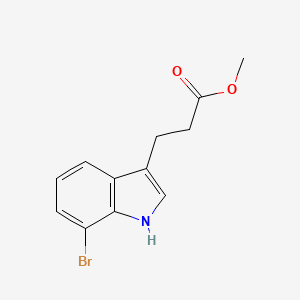
Methyl 3-(7-Bromo-3-indolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(7-Bromo-3-indolyl)propanoate is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a bromine atom at the 7th position of the indole ring and a methyl ester group at the 3rd position of the propanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(7-Bromo-3-indolyl)propanoate typically involves the bromination of an indole precursor followed by esterification. One common method involves the bromination of 3-indolepropanoic acid using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(7-Bromo-3-indolyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 7-substituted indole derivatives.
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of indoline derivatives.
Hydrolysis: Formation of 3-(7-Bromo-3-indolyl)propanoic acid.
Applications De Recherche Scientifique
Methyl 3-(7-Bromo-3-indolyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Methyl 3-(7-Bromo-3-indolyl)propanoate involves its interaction with specific molecular targets. The bromine atom at the 7th position enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The indole ring structure also allows it to interact with various receptors, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(7-Chloro-3-indolyl)propanoate
- Methyl 3-(7-Fluoro-3-indolyl)propanoate
- Methyl 3-(7-Iodo-3-indolyl)propanoate
Uniqueness
Methyl 3-(7-Bromo-3-indolyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C12H12BrNO2 |
|---|---|
Poids moléculaire |
282.13 g/mol |
Nom IUPAC |
methyl 3-(7-bromo-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H12BrNO2/c1-16-11(15)6-5-8-7-14-12-9(8)3-2-4-10(12)13/h2-4,7,14H,5-6H2,1H3 |
Clé InChI |
VLGVCJNTZXAITB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CNC2=C1C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


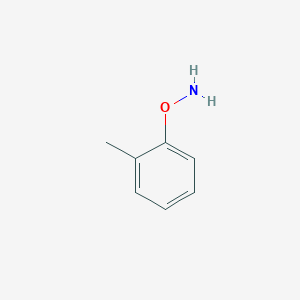
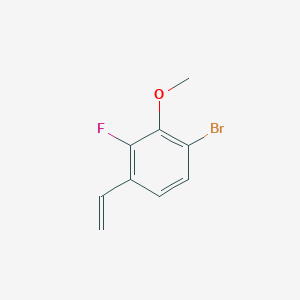
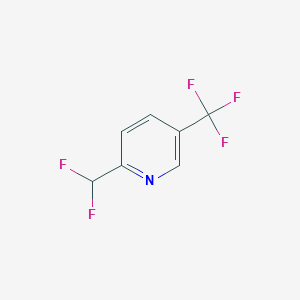
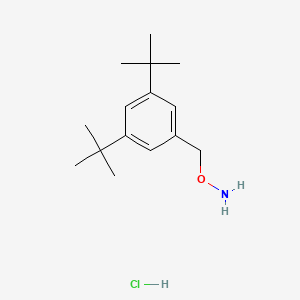
![2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide](/img/structure/B13715949.png)
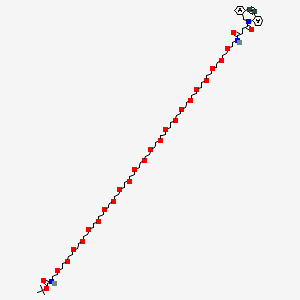

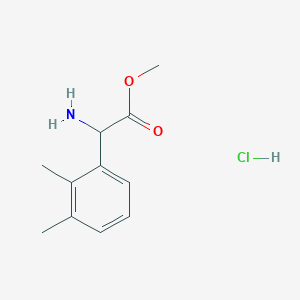
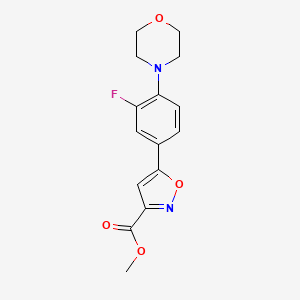

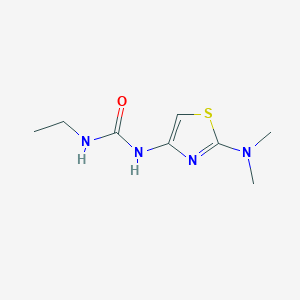
![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13715988.png)


